![molecular formula C21H14F4N2O3S2 B2877900 (3Z)-1-[(3-fluorophenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894685-94-0](/img/structure/B2877900.png)
(3Z)-1-[(3-fluorophenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
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Overview
Description
(3Z)-1-[(3-fluorophenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic compound that belongs to the class of thieno[3,2-c][1,2]thiazine derivatives This compound is characterized by its unique structure, which includes a thieno[3,2-c][1,2]thiazine core, substituted with fluorobenzyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-1-[(3-fluorophenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c][1,2]thiazine core, followed by the introduction of the fluorobenzyl and trifluoromethylphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the (Z)-isomer through a selective isomerization process under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,2-c][1,2]thiazine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazine ring, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions to facilitate nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: In biological research, it serves as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Industry: In the industrial sector, it is used in the development of advanced materials for electronic devices and sensors.
Mechanism of Action
The mechanism of action of (3Z)-1-[(3-fluorophenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
- (Z)-1-(3-chlorobenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
- (Z)-1-(3-bromobenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Uniqueness: The presence of the fluorobenzyl group in (3Z)-1-[(3-fluorophenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione imparts unique electronic properties, making it distinct from its chlorobenzyl and bromobenzyl analogs. This difference can influence its reactivity, binding affinity, and overall biological activity.
Biological Activity
The compound (3Z)-1-[(3-fluorophenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a thieno[3,2-c][1,2]thiazine derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups:
- Fluorophenyl moiety : Enhances lipophilicity and potentially improves biological activity.
- Trifluoromethyl group : Known to influence pharmacokinetic properties.
- Thiazine core : Imparts unique biological properties.
Anticancer Activity
Recent studies have indicated that thieno[3,2-c][1,2]thiazine derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity Screening : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Results showed varying degrees of cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. For example, related compounds achieved IC50 values as low as 14.5 µM against MCF-7 cells .
Cell Line | Compound Tested | IC50 (µM) |
---|---|---|
MCF-7 | Thieno Derivative | 14.5 ± 0.30 |
HCT-116 | Thieno Derivative | 19.4 ± 0.22 |
PC-3 | Thieno Derivative | Not specified |
Molecular docking studies have suggested that the compound interacts with key enzymes involved in cancer progression:
- EGFR and PI3K Inhibition : Docking simulations indicated potential binding affinity to Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K), which are critical in tumor growth signaling pathways .
Pharmacokinetics and ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of new compounds:
- In Silico Studies : Computational models predict favorable ADME profiles for the compound, suggesting good bioavailability and metabolic stability .
Case Studies
- Synthesis and Evaluation : A study synthesized a series of thieno derivatives and evaluated their anticancer activity. The synthesized compounds were structurally similar to our target compound and demonstrated promising results against multiple cancer cell lines .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the phenyl rings significantly impacted biological activity. For example, substituents like trifluoromethyl groups were found to enhance potency against specific cancer types .
Properties
IUPAC Name |
(3Z)-1-[(3-fluorophenyl)methyl]-2,2-dioxo-3-[[3-(trifluoromethyl)anilino]methylidene]thieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F4N2O3S2/c22-15-5-1-3-13(9-15)12-27-17-7-8-31-20(17)19(28)18(32(27,29)30)11-26-16-6-2-4-14(10-16)21(23,24)25/h1-11,26H,12H2/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHNGXOAQSSFMI-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C3=C(C(=O)C(=CNC4=CC=CC(=C4)C(F)(F)F)S2(=O)=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)CN2C3=C(C(=O)/C(=C/NC4=CC=CC(=C4)C(F)(F)F)/S2(=O)=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F4N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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